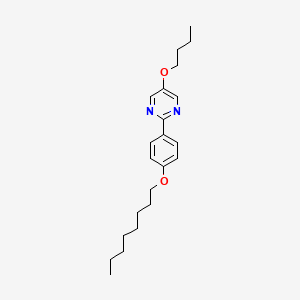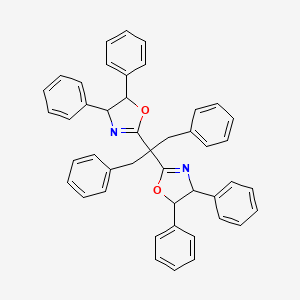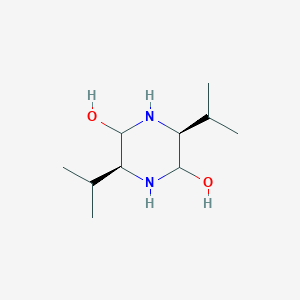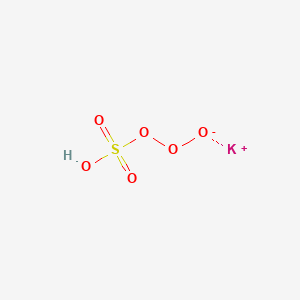
Phenyl-(3-phenyl-3-diazirinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-(3-phenyl-3-diazirinyl)methanone is a unique organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is of significant interest due to its applications in photoaffinity labeling, a technique used to study molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(3-phenyl-3-diazirinyl)methanone typically involves the formation of the diazirine ring through the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable solvent-free reactions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors may also be employed to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-(3-phenyl-3-diazirinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing rings.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce different nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Phenyl-(3-phenyl-3-diazirinyl)methanone has several scientific research applications:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl-(3-phenyl-3-diazirinyl)methanone involves the generation of highly reactive carbenes upon exposure to UV light. These carbenes can form covalent bonds with nearby molecules, allowing for the identification of molecular interactions. The primary molecular targets include proteins, nucleic acids, and other biomolecules involved in various biological pathways .
Comparación Con Compuestos Similares
3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Known for its use in photoaffinity labeling due to its stability and reactivity.
Arylazides: Another class of photoreactive compounds used in similar applications but with different photochemical properties.
Benzophenones: Used in photoaffinity labeling but require longer irradiation times compared to diazirines.
Uniqueness: Phenyl-(3-phenyl-3-diazirinyl)methanone is unique due to its ability to generate highly reactive carbenes with minimal rearrangement, making it a valuable tool in studying molecular interactions with high precision .
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
phenyl-(3-phenyldiazirin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-7-3-1-4-8-11)14(15-16-14)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
IPHNIJMRLNBXRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)

